molecular formula C7H10N2O2S B13297122 (2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

(2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13297122
M. Wt: 186.23 g/mol
InChI Key: MOYJHNSIMNVRQP-LURJTMIESA-N
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Description

(2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid: is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atom, potentially leading to the formation of amines.

    Substitution: The thiazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein synthesis. Its amino acid nature allows it to be incorporated into peptides and proteins, making it useful for studying protein structure and function.

Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring and amino acid side chain allow it to bind to enzymes and receptors, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

  • 2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
  • 2-Amino-3-(2-methyl-1,3-thiazol-6-yl)propanoic acid
  • 2-Amino-3-(2-ethyl-1,3-thiazol-5-yl)propanoic acid

Uniqueness: What sets (2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid apart from similar compounds is the specific position of the methyl group on the thiazole ring. This unique structural feature can influence its chemical reactivity and biological activity, making it distinct from other related compounds.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2S)-2-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-9-3-5(12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

MOYJHNSIMNVRQP-LURJTMIESA-N

Isomeric SMILES

CC1=NC=C(S1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=NC=C(S1)CC(C(=O)O)N

Origin of Product

United States

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